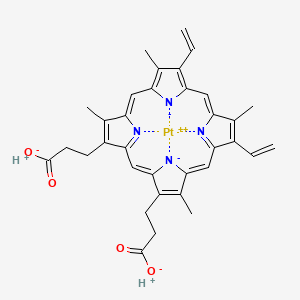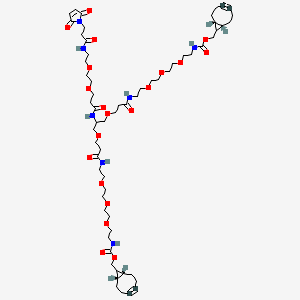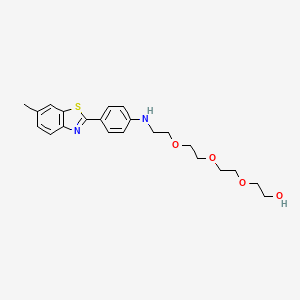
N-Nitrosoglyphosate (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosoglyphosate (sodium) is a nitrosamine degradation product and synthetic impurity of the widely used herbicide glyphosate. It is formed through the reaction of nitrates with glyphosate and has been observed in soils treated with sodium nitrite and glyphosate at elevated levels . The compound is of significant concern due to its potential toxicity and environmental impact.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Nitrosoglyphosate (sodium) is typically formed as an impurity during the production of glyphosate. The synthesis involves the reaction of glyphosate with nitrates under specific conditions. For instance, the formation of N-Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .
Industrial Production Methods
The industrial production of N-Nitrosoglyphosate (sodium) is not a deliberate process but rather a byproduct of glyphosate manufacturing. The accepted methodology for determining N-Nitrosoglyphosate in glyphosate formulations involves high-performance liquid chromatography (HPLC) with UV detection .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitrosoglyphosate (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the nitroso group.
Substitution: Substitution reactions may occur, particularly involving the nitroso group.
Common Reagents and Conditions
Common reagents used in the reactions of N-Nitrosoglyphosate (sodium) include sodium nitrite, hydrogen peroxide, and formic acid . The conditions for these reactions vary but often involve specific pH levels and temperatures to facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of N-Nitrosoglyphosate (sodium) depend on the specific reaction conditions. For example, oxidation may yield different nitroso derivatives, while reduction can lead to the formation of amines.
Aplicaciones Científicas De Investigación
N-Nitrosoglyphosate (sodium) has several scientific research applications, including:
Biology: Studied for its potential toxicological effects on various biological systems.
Medicine: Investigated for its potential role in carcinogenesis due to its nitrosamine structure.
Industry: Monitored as an impurity in glyphosate formulations to ensure compliance with safety regulations.
Mecanismo De Acción
The mechanism of action of N-Nitrosoglyphosate (sodium) involves its interaction with biological molecules. As a nitrosamine, it can form DNA adducts, leading to mutations and potential carcinogenic effects . The compound’s molecular targets include nucleic acids and proteins, which can be altered through nitrosation reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosodimethylamine (NDMA): Another nitrosamine with similar toxicological properties.
N-Nitrosodiethylamine (NDEA): Known for its carcinogenic effects.
N-Nitrosomorpholine (NMOR): Studied for its environmental and health impacts.
Uniqueness
N-Nitrosoglyphosate (sodium) is unique due to its formation as an impurity in glyphosate formulations. Its presence in agricultural products and potential environmental impact make it a compound of significant concern .
Propiedades
Fórmula molecular |
C3H6N2NaO6P |
|---|---|
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
sodium;2-[nitroso(phosphonomethyl)amino]acetate |
InChI |
InChI=1S/C3H7N2O6P.Na/c6-3(7)1-5(4-8)2-12(9,10)11;/h1-2H2,(H,6,7)(H2,9,10,11);/q;+1/p-1 |
Clave InChI |
ANBNFCKWUZJADZ-UHFFFAOYSA-M |
SMILES canónico |
C(C(=O)[O-])N(CP(=O)(O)O)N=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)

![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)





![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)
